

Overview of Titanium Precursors for Semiconductor Diffusion Barriers

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Compound of Interest

Compound Name: *Bis(diethylamino)bis(dimethylamino)titan*
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Introduction: The Imperative for Diffusion Barriers in Modern Interconnects

In the intricate architecture of modern semiconductor devices, the relentless pursuit of miniaturization and enhanced performance has led to the replacement of aluminum with copper for interconnect wiring. This transition is driven by copper's lower electrical resistivity and superior resistance to electromigration. However, this advancement presents a significant materials science challenge: copper is a notoriously fast diffuser in silicon and common dielectric materials, even at low temperatures.[1][2] This diffusion can lead to the formation of copper silicide deep in the silicon, creating device-killing electrical shorts and compromising the integrity of the transistor.

To mitigate this critical failure mechanism, a diffusion barrier layer is indispensable. This thin film is deposited between the copper interconnect and the underlying silicon or dielectric to hermetically seal the copper and prevent its migration.[3] Among the various materials explored, titanium nitride (TiN) has emerged as the industry standard.[1][4] TiN is prized for its combination of high thermal stability, excellent electrical conductivity, chemical inertness, and strong adhesion to a wide range of materials.[5]

The efficacy of a TiN barrier is not solely dependent on the material itself, but is profoundly influenced by the deposition method and, most critically, the choice of the titanium precursor. As device geometries shrink into the nanometer scale with increasingly complex three-dimensional structures, the demands on the deposition process for conformality and film quality have become paramount. This guide provides a comprehensive overview of the primary titanium precursors used in the semiconductor industry, detailing the causality behind their selection, the deposition processes they enable, and the properties of the resulting diffusion barrier films.

Part 1: A Comparative Analysis of Titanium Precursors

The selection of a titanium precursor is a critical decision dictated by a trade-off between desired film properties, process temperature budget, and integration complexity. Precursors can be broadly categorized into two main families: inorganic halides and metal-organic compounds.

Inorganic Precursor: Titanium Tetrachloride (TiCl₄)

Titanium tetrachloride (TiCl₄) is a colorless, volatile liquid that has long been a workhorse precursor for depositing high-purity, low-resistivity TiN films.^[3] It is typically used in both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes, where it is co-reacted with a nitrogen source, most commonly ammonia (NH₃).^{[6][7][8]}

Deposition Chemistry & Causality:

The reaction between TiCl₄ and NH₃ is a robust chemical pathway to form TiN. In an ALD process, this occurs through self-limiting half-reactions on the substrate surface, which allows for exceptional film conformality.^{[9][10]} The high reactivity of TiCl₄ allows for the formation of dense, crystalline TiN films with excellent electrical properties.

Advantages:

- **High Purity & Low Resistivity:** TiCl₄-based processes can yield TiN films with very low levels of carbon and oxygen impurities. This results in excellent electrical conductivity, with resistivity values reported below 125 μΩ·cm.^{[8][11]}

- **Excellent Film Quality:** The resulting TiN films are often dense and possess a crystalline structure that is effective at blocking diffusion pathways.[7]

Disadvantages:

- **High Deposition Temperature:** Achieving high-quality films with low impurity levels typically requires relatively high process temperatures (often $>400^{\circ}\text{C}$), which may not be compatible with temperature-sensitive device structures in multi-level metallization schemes.[12][13][14]
- **Chlorine Contamination:** A primary drawback is the potential for residual chlorine incorporation into the film.[9] While ALD processes can achieve very low Cl content (~ 0.5 at.%), any remaining chlorine can be a reliability concern, potentially leading to corrosion.[8][12]
- **Corrosive Byproducts:** The reaction produces corrosive hydrochloric acid (HCl) as a byproduct, which requires careful management of the reactor and exhaust systems.[9]

Metal-Organic Precursors: The Low-Temperature Alternative

To overcome the high-temperature and corrosion challenges of TiCl_4 , a class of metal-organic precursors has been developed. These compounds contain titanium bonded to organic ligands and generally have lower thermal decomposition temperatures.

TDMAT, with the chemical formula $\text{Ti}[\text{N}(\text{CH}_3)_2]_4$, is one of the most widely investigated metal-organic precursors for TiN deposition.[1][15] It is a liquid source suitable for low-temperature CVD (MOCVD) and Plasma-Enhanced ALD (PEALD).[16][17][18]

Deposition Chemistry & Causality:

TDMAT can be thermally decomposed to form TiN films at temperatures compatible with back-end-of-line (BEOL) processing.[17] The Ti-N bonds present in the precursor molecule facilitate the formation of titanium nitride. However, the deposition from TDMAT alone often results in films with significant carbon and oxygen impurities.[1] The carbon comes from the organic ligands, and the porous nature of the as-deposited film readily absorbs atmospheric oxygen upon air exposure.

Advantages:

- **Low Deposition Temperature:** TDMAT enables TiN deposition at lower temperatures (200-400°C), making it suitable for advanced metallization schemes.[1][19]
- **Chlorine-Free:** The films are inherently free of chlorine contamination, eliminating a key reliability concern associated with TiCl₄. [1]
- **Excellent Conformality:** MOCVD processes using TDMAT can achieve good step coverage in high-aspect-ratio features.[1][17]

Disadvantages:

- **High Impurity Content:** The primary drawback is the significant incorporation of carbon from the dimethylamino ligands, which leads to the formation of titanium carbonitride (TiCN) rather than pure TiN.[15] This, combined with oxygen uptake, results in higher film resistivity.
- **Higher Resistivity & Lower Density:** The presence of impurities disrupts the crystal lattice and reduces the film density, which can compromise both its conductivity and its effectiveness as a diffusion barrier.[1] Post-deposition plasma treatments are often employed to densify the film and reduce impurities, thereby improving barrier performance.[1]

TDEAT, with the formula Ti[N(C₂H₅)₂]₄, is a related metal-organic precursor used for MOCVD of TiN.[20] It is often used with a co-reactant gas like ammonia to improve film properties.

Deposition Chemistry & Causality:

Similar to TDMAT, TDEAT allows for low-temperature deposition. The use of NH₃ as a co-reactant helps to remove the organic ligands more effectively through a process known as transamination, reducing carbon incorporation compared to simple thermal decomposition of the precursor alone.[21] This leads to denser films with lower resistivity.

Advantages:

- **Low-Temperature Deposition:** Enables processes at temperatures suitable for BEOL integration (<400°C).[20]

- Improved Film Properties (vs. TDMAT): When used with NH_3 , TDEAT-based MOCVD can produce TiN films with lower resistivity and better thermal stability compared to those from TDMAT alone.[21]

Disadvantages:

- Residual Impurities: While improved over TDMAT, carbon and oxygen impurities can still be present, impacting the ultimate performance of the film.
- Process Complexity: Achieving optimal film properties requires careful tuning of process parameters, including precursor and co-reactant flow rates, pressure, and temperature.[21]

Part 2: Deposition Methodologies and Process Visualization

The choice of deposition technique is as crucial as the precursor itself. CVD and ALD are the dominant methods, each offering distinct advantages that make them suitable for different integration challenges.

Chemical Vapor Deposition (CVD)

In CVD, the precursor gas (or gases) flows continuously over a heated substrate, where it reacts or decomposes to form a solid thin film. The process is valued for its high deposition rates and ability to produce conformal films.[21]

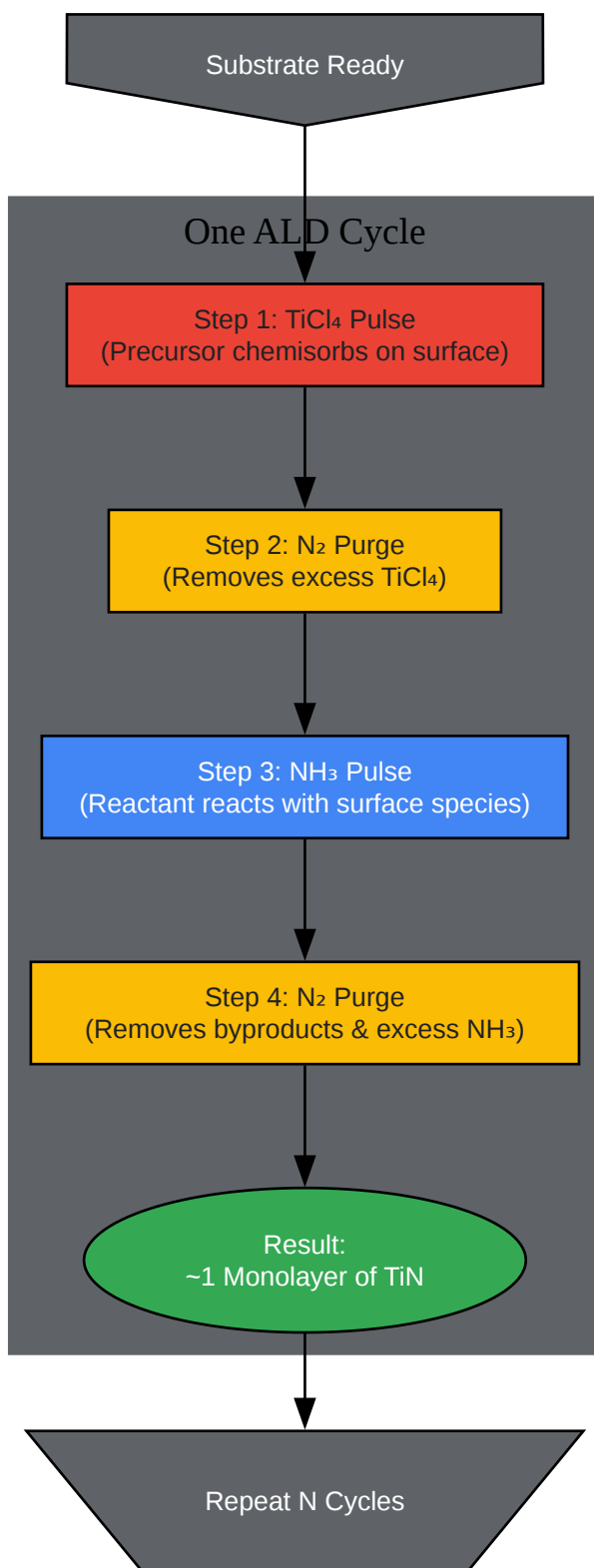
- MOCVD of TiN from TDMAT: This process relies on the thermal decomposition of the TDMAT precursor. It offers good step coverage but, as noted, can suffer from impurity incorporation. [1][18]
- TiCl_4 -based CVD: This method reacts TiCl_4 and NH_3 at high temperatures to form high-purity TiN.[7][12] Variations like Flow Modulation CVD (FMCVD) can enhance film properties by cyclically introducing the reactants.[7]

Atomic Layer Deposition (ALD)

ALD is a transformative technology for depositing ultrathin, highly conformal films. It is a cyclical process where the substrate is exposed to sequential, self-limiting pulses of different

precursors, separated by inert gas purges. This layer-by-layer growth provides unparalleled control over film thickness and ensures near-perfect conformality even in the most aggressive, high-aspect-ratio structures.[\[22\]](#)[\[23\]](#)

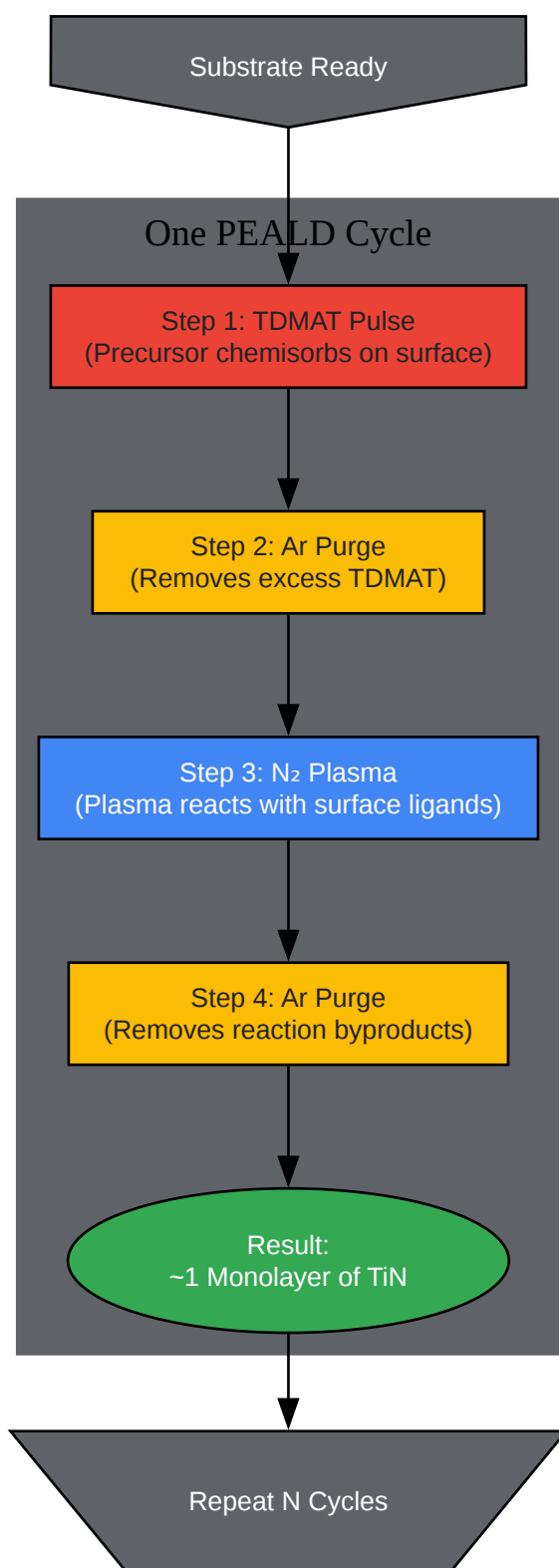
This is a classic ALD process valued for producing high-quality films.[\[6\]](#)[\[8\]](#) The self-limiting nature of each half-reaction ensures precise, uniform growth.[\[9\]](#)[\[10\]](#)[\[24\]](#)



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Caption: ALD cycle for TiN from TiCl₄ and NH₃.

To deposit high-quality films from metal-organic precursors at low temperatures, plasma is often used. In PEALD, the thermal reaction of the second precursor (like NH_3) is replaced by exposure to a plasma (e.g., N_2 plasma). The energetic plasma species effectively remove organic ligands, leading to denser and purer films than thermal MOCVD at the same temperature.^{[2][19]}



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Caption: PEALD cycle for TiN from TDMAT and N₂ plasma.

Part 3: Data Summary and Property Comparison

The choice of precursor and deposition method directly translates into the physical and electrical properties of the final TiN film. The following tables summarize these key characteristics.

Table 1: Comparison of Common Titanium Precursors

Property	Titanium Tetrachloride (TiCl ₄)	Tetrakis(dimethylamino)titanium (TDMAT)	Tetrakis(diethylamino)titanium (TDEAT)
Chemical Formula	TiCl ₄	Ti[N(CH ₃) ₂] ₄	Ti[N(C ₂ H ₅) ₂] ₄
Physical State	Colorless Liquid	Dark Red/Orange Liquid	Dark Red/Orange Liquid
Boiling Point	136.4 °C[3]	112 °C @ 0.1 mmHg	Not specified
Typical Depo. Temp.	400 - 650 °C[12]	200 - 450 °C[18][19]	300 - 425 °C[20][21]
Primary Advantage	High purity, low resistivity films.	Low temperature, chlorine-free.	Low temperature, improved purity over TDMAT.
Primary Disadvantage	High temperature, Cl contamination, corrosive byproducts.	High carbon/oxygen impurity, higher resistivity.	Requires co-reactant for optimal properties.

Table 2: Properties of TiN Films by Deposition Method & Precursor

Property	PVD (Sputtering)	CVD (TiCl ₄)	MOCVD (TDMAT)	ALD (TiCl ₄)	PEALD (TDMAT)
Resistivity	Low (20-25 μΩ·cm)[4]	Low (<200 μΩ·cm)[6]	High (can be >1000 μΩ·cm)[1]	Very Low (<125 μΩ·cm) [8][11]	Moderate to Low
Conformality	Poor (line-of-sight)[12]	Good[1][7]	Good[1]	Excellent (>98%)[2]	Excellent[19]
Impurities	Low (Ar)	Low (Cl)[12]	High (C, O)[1]	Very Low (Cl < 1 at.%) [6][8]	Low (C, O)
Thermal Stability	Good (up to 700°C)[25]	Good	Moderate (improves with plasma treatment)[1]	Excellent	Good to Excellent
Typical Use Case	Older technology nodes, less critical layers.	High-temperature applications where conformality is needed.	Low-temperature BEOL applications.	Advanced nodes with high-aspect-ratio features.	Advanced nodes requiring low temperature and high conformality.

Part 4: Experimental Protocols

To ensure the trustworthiness and applicability of this guide, the following section provides standardized, self-validating experimental protocols.

Protocol 1: Atomic Layer Deposition of TiN from TiCl₄ and NH₃

Objective: To deposit a 10 nm conformal TiN diffusion barrier on a patterned Si substrate with high-aspect-ratio trenches.

Methodology:

- Substrate Preparation:
 - Start with a patterned 300 mm Si (100) wafer with etched trenches.
 - Perform a standard pre-clean using a dilute HF solution to remove any native oxide from silicon surfaces, followed by a deionized water rinse and N₂ dry.
 - Immediately load the wafer into the ALD reactor load-lock to prevent re-oxidation.
- Deposition Parameters:
 - Reactor: Commercial 300 mm ALD system.
 - Substrate Temperature: 425 °C.
 - Precursors: TiCl₄ and NH₃ (semiconductor grade).
 - Purge Gas: High-purity N₂.
- ALD Cycle Sequence (to be repeated):
 - TiCl₄ Pulse: 0.3 seconds.
 - N₂ Purge: 5.0 seconds.
 - NH₃ Pulse: 3.6 seconds.[26]
 - N₂ Purge: 5.0 seconds.
- Process Execution:
 - Transfer the wafer from the load-lock to the process chamber and allow it to stabilize at the set temperature.
 - Based on a calibrated growth rate of ~0.15 Å/cycle, execute approximately 670 cycles to achieve the target thickness of 10 nm.[8][11]
 - Upon completion, transfer the wafer back to the load-lock to cool under vacuum.

- Validation & Characterization:
 - Thickness & Uniformity: Measure film thickness at multiple points across the wafer using ellipsometry.
 - Conformality: Prepare a cross-section of a trench using a Focused Ion Beam (FIB) and analyze step coverage using Scanning Electron Microscopy (SEM).
 - Composition: Determine the elemental composition and impurity levels (especially Cl) using X-ray Photoelectron Spectroscopy (XPS).[9]

Protocol 2: Characterization of Diffusion Barrier Performance

Objective: To evaluate the thermal stability of the deposited 10 nm TiN film against copper diffusion.

Methodology:

- Test Structure Fabrication:
 - On top of the 10 nm TiN/Si wafer from Protocol 1, deposit a 100 nm layer of copper via Physical Vapor Deposition (PVD).
 - Dice the wafer into smaller coupons for annealing tests.
- Thermal Stressing:
 - Perform rapid thermal annealing (RTA) on different coupons in a vacuum or N₂ ambient for 30 minutes at a range of temperatures (e.g., 500°C, 600°C, 650°C, 700°C).[25][27] Keep one coupon as an un-annealed control.
- Failure Analysis:
 - Sheet Resistance: Measure the sheet resistance of the copper film on all coupons using a four-point probe. A sharp increase in sheet resistance indicates a reaction between Cu and Si (forming high-resistance copper silicide), signifying barrier failure.[2][27][28]

- X-Ray Diffraction (XRD): Perform XRD scans on the annealed samples. The appearance of peaks corresponding to copper silicide phases (e.g., Cu_3Si) confirms the diffusion of copper through the TiN barrier.[\[2\]](#)[\[27\]](#)
- Auger Electron Spectroscopy (AES) / Secondary Ion Mass Spectrometry (SIMS): For a definitive analysis, perform depth profiling on the sample annealed just below and just above the failure temperature identified by sheet resistance. This will show the elemental distribution and directly visualize the inter-diffusion of Cu and Si.[\[29\]](#)[\[30\]](#)

Conclusion and Future Outlook

The selection of a titanium precursor for semiconductor diffusion barriers is a nuanced decision that balances the thermal budget of the manufacturing process with the stringent requirements for film purity, conformality, and electrical performance. While the traditional TiCl_4 precursor provides a pathway to high-quality, low-resistivity films, its high deposition temperature and potential for chlorine contamination are significant hurdles for advanced technology nodes. Metal-organic precursors like TDMAT and TDEAT offer a compelling low-temperature, chlorine-free alternative, though they present their own challenges related to impurity incorporation, which must be managed through sophisticated deposition techniques like PEALD and post-deposition treatments.

As the industry pushes towards sub-5 nm nodes and complex 3D architectures, the importance of ALD will only intensify. The future lies in the development of novel precursors that combine the best of both worlds: the low-temperature compatibility of metal-organics with the high-purity film deposition of inorganic halides. Researchers are actively exploring new ligand chemistries and alternative reactant species to deposit highly conformal, dense, and conductive TiN films at ever-lower temperatures, ensuring that the critical diffusion barrier can be scaled to meet the demands of next-generation devices.

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